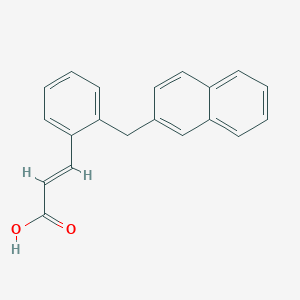

(E)-3-(2-(NAPHTHALEN-2-YLMETHYL)PHENYL)ACRYLIC ACID

描述

3-(2-(萘-2-基甲基)苯基)丙烯酸是一种有机化合物,其分子式为C20H16O2。它以萘环和苯环通过乙烯基连接为特征。

准备方法

合成路线和反应条件

3-(2-(萘-2-基甲基)苯基)丙烯酸的合成通常涉及在碱的存在下,将2-(萘-2-基甲基)苯甲醛与丙二酸反应,然后脱羧。 反应条件通常包括使用乙醇或甲醇等溶剂,以及乙醇钠或碳酸钾等碱 .

工业生产方法

文献中没有很好地记录该化合物的工业生产方法。 普遍的做法可能是扩大实验室合成方法,优化反应条件以提高收率,并通过重结晶或色谱等技术确保最终产物的纯度。

化学反应分析

反应类型

3-(2-(萘-2-基甲基)苯基)丙烯酸可以进行各种类型的化学反应,包括:

氧化: 该化合物可以被氧化成相应的羧酸或酮。

还原: 还原反应可以将乙烯基转化为烷烃。

取代: 亲电芳香取代反应可以在萘环或苯环上发生。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 可以使用钯碳 (Pd/C) 或氢化铝锂 (LiAlH4) 进行催化氢化。

取代: 溴 (Br2) 或硝酸 (HNO3) 等试剂可用于卤化或硝化反应。

主要产物

氧化: 形成羧酸或酮。

还原: 形成烷烃。

取代: 形成卤代或硝基衍生物。

科学研究应用

3-(2-(萘-2-基甲基)苯基)丙烯酸在科学研究中有多种应用:

化学: 用作有机合成中的构建块,以及配位化学中的配体。

生物学: 在研究酶相互作用和生化测定中的探针方面具有潜在的应用。

医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。

工业: 用于开发先进材料,如聚合物和液晶

作用机制

3-(2-(萘-2-基甲基)苯基)丙烯酸的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。 例如,已证明它与EP3受体结合,其结合亲和力 (Ki) 为 400 nM 。这种相互作用可以调节各种生化途径,从而导致其观察到的生物学效应。

相似化合物的比较

类似化合物

- 3-(2-(萘-1-基甲基)苯基)丙烯酸

- 3-(2-(萘-2-基甲基)苯基)丙酸

- 3-(2-(萘-2-基甲基)苯基)丙烯腈

独特性

3-(2-(萘-2-基甲基)苯基)丙烯酸由于其特定的结构特征而具有独特性,例如萘环和苯环通过乙烯基连接。 这种独特的结构赋予了不同的化学和生物学特性,使其在研究和工业中的各种应用中具有价值 .

生物活性

(E)-3-(2-(Naphthalen-2-ylmethyl)phenyl)acrylic acid, with the CAS number 244103-25-1, is a compound that has gained attention in recent years for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of approximately 288.34 g/mol. The compound features a trans configuration, which is crucial for its biological activity.

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism primarily involves:

- Tubulin Destabilization : The compound interacts with tubulin, leading to the inhibition of microtubule polymerization. This action is vital for cell division and proliferation.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against several cancer cell lines. The following table summarizes its antiproliferative activity compared to known reference compounds:

| Compound | Cell Line | IC (nM) | Mechanism of Action |

|---|---|---|---|

| CA-4 | MCF-7 | 3.9 | Tubulin inhibitor |

| This compound | MCF-7 | 10-33 | Tubulin destabilization |

| This compound | MDA-MB-231 | 23-33 | Tubulin destabilization |

The compound showed comparable activity to CA-4, a well-known tubulin inhibitor, indicating its potential as a therapeutic agent in cancer treatment .

Case Studies

- Breast Cancer Research : A study focusing on breast cancer cells (MCF-7 and MDA-MB-231) highlighted the compound's ability to significantly reduce cell viability and induce apoptosis. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptotic markers .

- Stability Studies : Another investigation assessed the stability of this compound under various conditions (acidic, alkaline, oxidative). The results indicated that it maintained over 90% stability across these conditions, suggesting a favorable profile for further development .

属性

IUPAC Name |

(E)-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-20(22)12-11-17-6-2-4-8-19(17)14-15-9-10-16-5-1-3-7-18(16)13-15/h1-13H,14H2,(H,21,22)/b12-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLQZQYMXCCLHS-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC3=CC=CC=C3C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)CC3=CC=CC=C3/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。